molecular formula C9H12N2O4S B13565753 Methyl (4-sulfamoylphenyl)glycinate

Methyl (4-sulfamoylphenyl)glycinate

Cat. No.: B13565753
M. Wt: 244.27 g/mol
InChI Key: RQQLTUNYHYPURO-UHFFFAOYSA-N
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Description

Methyl (4-sulfamoylphenyl)glycinate, also known as Glycine, N-[4-(aminosulfonyl)phenyl]-, methyl ester, is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a glycine moiety through a methyl ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-sulfamoylphenyl)glycinate typically involves the reaction of 4-aminobenzenesulfonamide with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like ethanol at room temperature, yielding the desired product with high efficiency . This method is operationally simple and environmentally friendly, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance reaction efficiency and product yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-sulfamoylphenyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl (4-sulfamoylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-sulfamoylphenyl)glycinate is unique due to the presence of the sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of enzyme inhibitors and other bioactive compounds .

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

methyl 2-(4-sulfamoylanilino)acetate

InChI

InChI=1S/C9H12N2O4S/c1-15-9(12)6-11-7-2-4-8(5-3-7)16(10,13)14/h2-5,11H,6H2,1H3,(H2,10,13,14)

InChI Key

RQQLTUNYHYPURO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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